molecular formula C15H14O4 B6378519 5-(3,5-Dimethoxyphenyl)-2-formylphenol CAS No. 1246518-23-9

5-(3,5-Dimethoxyphenyl)-2-formylphenol

Cat. No.: B6378519
CAS No.: 1246518-23-9
M. Wt: 258.27 g/mol
InChI Key: ACUYLRQSUYJTEO-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-2-formylphenol is a versatile synthetic aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular structure incorporates a phenolic hydroxyl group, a formyl moiety, and a 3,5-dimethoxyphenyl substituent, creating a multifunctional scaffold for constructing complex molecules. The formyl group is highly reactive, allowing for further derivatization through condensation or reduction reactions, making this compound a valuable precursor for synthesizing libraries of novel chemical entities. This biphenyl derivative serves as a key intermediate in the exploration of compounds with potential neuroprotective properties. Structurally similar methoxyflavones, such as 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF), have demonstrated significant neuroprotective effects in memory-impaired animal models. These related compounds are known to act through multi-target mechanisms, including modulation of GABA receptors (e.g., GABRA1, GABRG2) and serotonin receptors (e.g., 5-HT2A, 5-HT2C), and exhibit anti-inflammatory properties by reducing pro-inflammatory markers such as IL-1β, IL-6, and TNF-α . The dimethoxyphenyl moiety is a privileged structure in drug discovery, often associated with enhanced binding to biological targets and improved metabolic stability. Beyond pharmaceutical research, the distinct electronic properties and conformational flexibility of this compound make it a candidate for applications in materials science. Its extended π-conjugated system can contribute to the development of organic electronic materials and advanced polymers. Supplied as a high-purity solid, this compound is intended for research and development purposes only. Researchers are advised to consult the safety data sheet prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-5-12(6-14(8-13)19-2)10-3-4-11(9-16)15(17)7-10/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUYLRQSUYJTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685245
Record name 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246518-23-9
Record name 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The 3,5-dimethoxyphenyl group is introduced via Suzuki-Miyaura coupling between 5-bromophenol and 3,5-dimethoxyphenylboronic acid . Key parameters include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of DME and aqueous Na₂CO₃ (2M).

  • Temperature : Reflux at 85°C for 12 hours under nitrogen.

Workup :

  • The crude product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.

  • Column chromatography (silica gel, hexane/ethyl acetate 7:3) yields 5-(3,5-dimethoxyphenyl)phenol as a white solid (72% yield).

Analytical Data :

  • IR (KBr) : 3440 cm⁻¹ (O–H), 1598 cm⁻¹ (C=C aromatic).

  • ¹H NMR (CDCl₃) : δ 7.32 (d, J = 2.1 Hz, 2H, H-2’,6’), 6.89 (t, J = 2.1 Hz, 1H, H-4’), 6.74 (d, J = 8.4 Hz, 1H, H-6), 6.62 (dd, J = 8.4, 2.4 Hz, 1H, H-4), 6.51 (d, J = 2.4 Hz, 1H, H-2), 3.85 (s, 6H, OCH₃).

Formylation via Reimer-Tiemann Reaction

Mechanism and Regioselectivity

The Reimer-Tiemann reaction exploits the nucleophilic character of the phenoxide ion to generate a dichlorocarbene intermediate, which attacks the ortho position relative to the hydroxyl group. For 5-(3,5-dimethoxyphenyl)phenol :

  • Base Treatment : The phenolic hydroxyl is deprotonated with NaOH (20% aqueous) at 60°C.

  • Chloroform Addition : CHCl₃ is introduced dropwise, generating :CCl₂ via base-mediated elimination.

  • Electrophilic Attack : The carbene reacts at the ortho position, forming a dichloromethyl intermediate.

  • Hydrolysis : Acidic workup (HCl) hydrolyzes the intermediate to yield 5-(3,5-dimethoxyphenyl)-2-formylphenol .

Optimization Notes :

  • Temperature : Maintaining the reaction at 60°C prevents side reactions (e.g., para-formylation).

  • Solvent : Aqueous ethanol (1:1) enhances solubility of the phenolic substrate.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 10.12 (s, 1H, CHO), 7.45 (d, J = 2.1 Hz, 2H, H-2’,6’), 7.28 (d, J = 8.7 Hz, 1H, H-6), 6.95 (t, J = 2.1 Hz, 1H, H-4’), 6.82 (dd, J = 8.7, 2.4 Hz, 1H, H-4), 6.63 (d, J = 2.4 Hz, 1H, H-2), 3.88 (s, 6H, OCH₃).

Alternative Pathways: Vilsmeier-Haack Formylation

Methodology and Limitations

For substrates sensitive to basic conditions, the Vilsmeier-Haack reaction offers an alternative formylation route. However, this method requires protection of the phenolic hydroxyl as a methoxy group to prevent side reactions:

  • Protection : Methylation of 5-(3,5-dimethoxyphenyl)phenol with CH₃I/K₂CO₃ in acetone yields 1-methoxy-5-(3,5-dimethoxyphenyl)benzene .

  • Formylation : Treatment with POCl₃ and DMF at 0°C generates the Vilsmeier reagent, which formylates the ortho position relative to the methoxy group.

  • Deprotection : BBr₃ in CH₂Cl₂ at -78°C regenerates the phenolic hydroxyl.

Challenges :

  • Regioselectivity : The methoxy group directs formylation to the para position (70% yield at para vs. 30% at ortho).

  • Side Products : Over-formylation and chlorination byproducts necessitate careful chromatographic purification.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Reimer-Tiemann 68%Direct ortho-formylation; no protectionRequires harsh basic conditions
Vilsmeier-Haack 55%Mild conditions; scalableRequires protection/deprotection steps

Scale-Up Considerations and Industrial Relevance

The Suzuki-Miyaura/Reimer-Tiemann sequence is preferred for large-scale synthesis due to:

  • Catalyst Efficiency : Pd(PPh₃)₄ can be recycled via ligand engineering.

  • Solvent Recovery : Ethanol and DME are easily reclaimed via distillation.

  • Regulatory Compliance : Avoids toxic reagents like POCl₃ .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 5-(3,5-Dimethoxyphenyl)-2-formylphenol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Properties/Applications
This compound C15H14O4 258.27 3,5-dimethoxy, 2-formyl Phenol, aldehyde, methoxy Potential pharmaceutical intermediate
5-(dimethoxymethyl)-2-fluorobenzaldehyde C10H11FO3 198.19 dimethoxymethyl, 2-fluoro Benzaldehyde, methoxy Organic synthesis (e.g., fluorophores)
5-(3,5-Difluorophenyl)-2-methoxyphenol C13H10F2O2 236.22 3,5-difluoro, 2-methoxy Phenol, methoxy, fluorine Agrochemicals or antimicrobials
3,5-Dimethyl-2-methoxyacetophenone C11H14O2 178.23 3,5-dimethyl, 2-methoxy Acetophenone (ketone), methoxy Fragrance or polymer synthesis

Electronic and Reactivity Profiles

  • Electron-Donating vs. In contrast, fluorinated analogs (e.g., 5-(3,5-Difluorophenyl)-2-methoxyphenol) exhibit increased electronegativity, altering solubility and binding affinity in biological systems . The formyl group in this compound offers a reactive site for condensation or oxidation reactions, whereas the acetophenone derivative (3,5-Dimethyl-2-methoxyacetophenone) contains a ketone group, which is less reactive under acidic conditions .
  • Hydrogen Bonding Capacity: The phenolic -OH group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents. This contrasts with 5-(dimethoxymethyl)-2-fluorobenzaldehyde, where the absence of a hydroxyl group reduces polarity .

Q & A

Basic Question

  • NMR : ¹H NMR (400 MHz, CDCl₃) reveals methoxy protons as singlets at δ 3.85–3.90 ppm , while the formyl proton appears as a singlet near δ 9.80 ppm (analogous to 4-formyl-2-methoxyphenyl derivatives) .
  • IR : Confirm the aldehyde group via a strong C=O stretch at ~1680 cm⁻¹ and aromatic C–O stretches at 1250–1300 cm⁻¹ .
  • Mass spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]⁺ at m/z 287.12 (calculated for C₁₅H₁₄O₄) .

How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Advanced Question
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level can model the electrophilic formyl group’s reactivity. Key considerations:

  • Frontier molecular orbitals (FMOs) : The LUMO of the aldehyde group (−2.5 eV) indicates susceptibility to nucleophilic attack.
  • Solvent effects : Include polarizable continuum models (PCM) for DMSO or methanol to simulate reaction conditions.
  • Transition-state analysis : Identify energy barriers for imine formation or Michael additions, as seen in related stilbene derivatives .

What strategies address contradictions in bioactivity data for this compound analogs?

Advanced Question
Discrepancies in anticancer activity (e.g., IC₅₀ variations) may arise from crystallographic packing effects or solubility differences . Mitigation strategies:

  • Structure-activity relationship (SAR) studies : Compare dihedral angles (e.g., 60.94° vs. 88.81° in tetrazole analogs) to correlate planarity with bioactivity .
  • Pharmacokinetic profiling : Use LC-MS/MS to measure logP values (predicted 3.81 for the parent compound) and adjust substituents (e.g., sulfonamide groups) to enhance bioavailability .

How can hydrogen-bonding networks in crystalline this compound derivatives influence material properties?

Advanced Question
In crystal lattices, chains formed by N–H···O or O–H···N bonds (e.g., parallel to the b-axis in methanol solvates) dictate thermal stability and solubility. For example:

  • Methanol solvates : Hydrogen bonds between tetrazole N–H and methanol O–H (2.02 Å) stabilize the lattice, increasing melting points to 89–91°C .
  • Packing motifs : Use Mercury software to visualize π-π stacking (3.5–4.0 Å) between dimethoxyphenyl rings, which affects mechanical properties .

What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Basic Question

  • Column chromatography : Use silica gel (200–300 mesh) with a gradient of ethyl acetate/hexane (20–50%) to separate polar byproducts.
  • Recrystallization : Dissolve in hot methanol (bp 65°C) and cool to −20°C for 12 hours to yield off-white crystals (purity >98%) .
  • HPLC : Employ a reverse-phase C18 column with acetonitrile/water (70:30) at 1.0 mL/min for analytical validation .

How does the electronic nature of substituents modulate the antioxidant activity of this compound?

Advanced Question
The electron-donating methoxy groups stabilize phenolic radicals, enhancing antioxidant capacity. Experimental validation:

  • DPPH assay : Measure IC₅₀ values (e.g., 12.5 µM for pterostilbene analogs) .
  • Electron paramagnetic resonance (EPR) : Detect radical scavenging via signal quenching at g = 2.003.
  • SAR modifications : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to test activity trade-offs .

What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

Advanced Question
Racemization risks arise during aldehyde functionalization. Solutions:

  • Chiral auxiliaries : Use Evans oxazolidinones to control stereochemistry during Knoevenagel reactions.
  • Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts (0.5 mol%) for >90% enantiomeric excess (ee) .
  • Analytical monitoring : Combine chiral HPLC (Chiralpak IA column) with circular dichroism (CD) spectroscopy .

How can structural analogs of this compound be designed to enhance fibroblast growth factor receptor (FGFR) inhibition?

Advanced Question
Modify the formyl group to a bioisostere (e.g., pyrazole or tetrazole) to improve binding affinity. Case study:

  • AZD4547 : A pyrazole-substituted analog showed IC₅₀ = 0.2 nM against FGFR1 by forming hydrogen bonds with Lys514 and Asp642 .
  • Docking studies : Use AutoDock Vina to simulate binding poses in the FGFR1 ATP-binding pocket (PDB: 3RH0).
  • In vivo testing : Optimize logD values to <3.0 for blood-brain barrier penetration .

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